(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
(E)-3-((2-Ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and an acrylonitrile moiety linked to a 2-ethoxyphenylamino substituent. This compound belongs to a class of molecules known for diverse applications, including antimicrobial, anti-inflammatory, and sensor-related activities, depending on structural modifications .
Properties
IUPAC Name |
(E)-3-(2-ethoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-3-26-20-7-5-4-6-18(20)23-13-16(12-22)21-24-19(14-27-21)15-8-10-17(25-2)11-9-15/h4-11,13-14,23H,3H2,1-2H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWFQNBCKCGQRX-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule notable for its potential biological activities. Its structure incorporates a thiazole moiety, which is known for contributing to various pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from diverse sources and highlighting relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring, an ethoxy group, and an acrylonitrile moiety, which are critical for its biological interactions.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds with similar structural features have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, a study on 2-amino-4-(4-methoxyphenyl)-1,3-thiazole showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the thiazole component in our compound may confer similar properties .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | S. aureus | 50 μg/mL |
| E. coli | 50 μg/mL |
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. The compound under discussion has structural similarities to known anticancer agents. For example, some thiazole-based compounds have shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted that thiazoles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Study: Anticancer Activity
A recent investigation into the anticancer effects of thiazole derivatives demonstrated that compounds with a methoxy group exhibited higher cytotoxicity against breast cancer cell lines compared to their non-methoxylated counterparts. This suggests that the methoxy substitution in our compound may enhance its therapeutic efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazoles are known to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in sensitive organisms.
- Interaction with DNA : Some thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties can be contextualized by comparing it to analogues with variations in substituents on the thiazole ring, acrylonitrile backbone, or aromatic amino groups:
- Halogenation: Chlorophenyl or dichlorophenyl substituents (e.g., in THPA6 and ) may enhance lipophilicity and target binding in antimicrobial or anti-inflammatory contexts.
Key Research Findings and Implications
Substituent-Driven Bioactivity : The presence of methoxy or ethoxy groups correlates with enhanced pharmacological activity, as seen in THPA6 and 27a .
Structural Flexibility: Minor modifications, such as replacing methoxy with chloro or hydroxy groups, drastically alter biological selectivity (e.g., 10a vs. 3b) .
Multifunctional Potential: The acrylonitrile-thiazole core supports diverse applications, from antimicrobial agents () to fluorescent sensors (), depending on substituent engineering.
Q & A
Q. What safety protocols are critical given the compound’s nitrile group?
- Guidelines: Handle in fume hoods with nitrile gloves and PPE. Test for cyanide release under physiological conditions (simulated gastric fluid) before in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
